

Spectroscopic Profile of Allylurea: A Technical Guide

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Compound of Interest

Compound Name: Allylurea

Cat. No.: B145677

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This technical guide provides a comprehensive overview of the spectroscopic data for **allylurea** (N-(prop-2-en-1-yl)urea), a molecule of interest in various chemical and pharmaceutical research domains. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further studies.

Quantitative Spectroscopic Data

The spectroscopic data for **allylurea** is summarized in the tables below. These values are essential for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The following tables present the predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for the ^1H and ^{13}C nuclei of **allylurea**.

Table 1: ^1H NMR Spectroscopic Data for **Allylurea** (Predicted)

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1 (NH ₂)	5.4 - 5.8	Broad Singlet	-
H-2 (NH)	6.0 - 6.4	Triplet	~5.5
H-3 (-CH ₂ -)	3.7 - 3.9	Triplet of Doublets	J \approx 5.5, 1.5
H-4 (-CH=)	5.7 - 5.9	Multiplet	-
H-5 (C=CH ₂)	5.0 - 5.3	Multiplet	-

Note: Predicted values are based on typical chemical shifts for similar functional groups. The solvent used can influence these values.

Table 2: ¹³C NMR Spectroscopic Data for **Allylurea** (Predicted)

Carbon	Chemical Shift (δ , ppm)
C=O	~158
-CH ₂ -	~42
-CH=	~135
=CH ₂	~115

Note: Predicted values are based on typical chemical shifts for similar functional groups. The solvent used can influence these values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The table below lists the characteristic absorption bands for **allylurea**.

Table 3: IR Spectroscopic Data for **Allylurea**

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
3430 - 3300	N-H Stretch	Strong, Broad
3100 - 3000	=C-H Stretch	Medium
2950 - 2850	C-H Stretch (Aliphatic)	Medium
~1660	C=O Stretch (Amide I)	Strong
~1640	C=C Stretch	Medium
~1560	N-H Bend (Amide II)	Strong
990, 910	=C-H Bend (Out-of-plane)	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and structure.

Table 4: Mass Spectrometry Data for **Allylurea**

m/z	Relative Intensity (%)	Putative Fragment
100	~20	$[M]^+$ (Molecular Ion)
57	100	$[C_3H_5N]^+$
56	~80	$[C_3H_4N]^+$
44	~60	$[H_2NCO]^+$
41	~50	$[C_3H_5]^+$
30	~40	$[CH_4N]^+$

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

^1H and ^{13}C NMR Spectroscopy Protocol:

- Sample Preparation: Dissolve 5-10 mg of **allylurea** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO- d_6 or CDCl_3) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: pulse angle of $30\text{-}45^\circ$, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Typical parameters: pulse angle of $45\text{-}90^\circ$, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans will be required due to the low natural abundance of ^{13}C .
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum and set the reference signal (e.g., TMS at 0 ppm or the residual solvent peak).
 - Integrate the peaks in the ^1H spectrum and identify the chemical shifts and coupling constants.
 - Identify the chemical shifts in the ^{13}C spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Protocol:

- Sample Preparation: Use a small amount of solid **allylurea** powder. No extensive sample preparation is required.
- Instrumentation: Use a FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).
- Background Spectrum: Record a background spectrum of the empty, clean ATR crystal to account for atmospheric and instrumental contributions.
- Sample Spectrum:
 - Place the **allylurea** powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
 - Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
 - Acquire the sample spectrum.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Identify the wavenumbers of the major absorption bands.

Mass Spectrometry

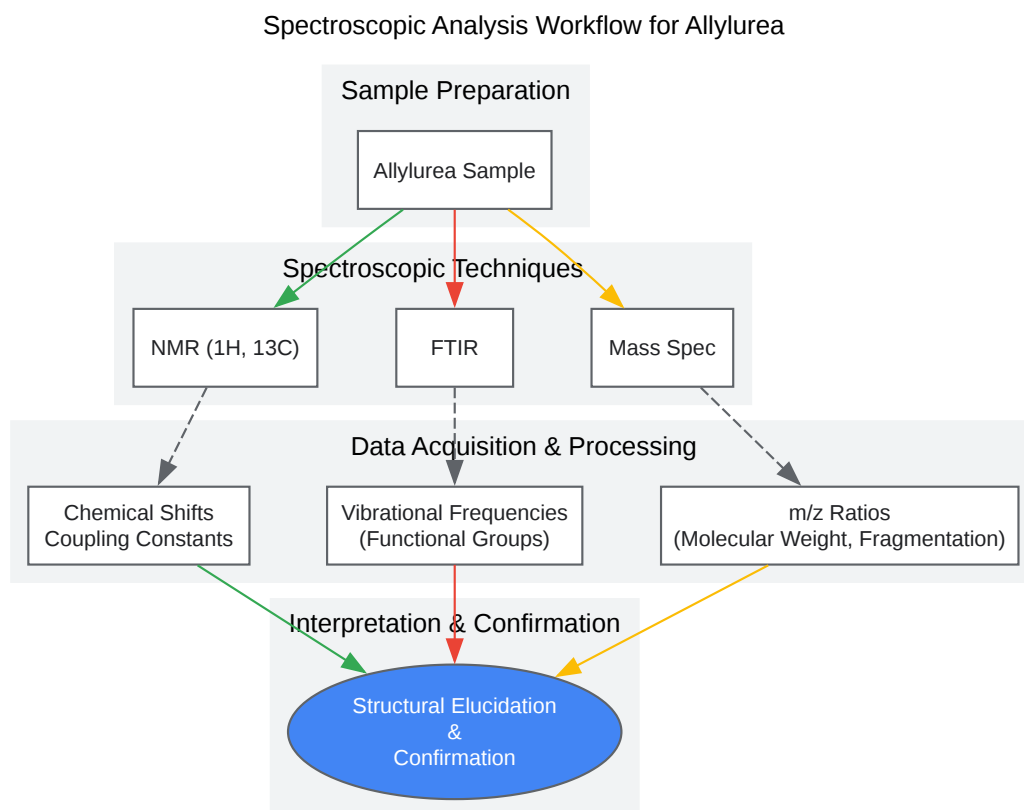
Electron Ionization (EI)-Mass Spectrometry Protocol:

- Sample Introduction: Introduce a small amount of solid **allylurea** directly into the ion source via a direct insertion probe, or if coupled with gas chromatography (GC-MS), inject a solution of the sample onto the GC column.
- Ionization: Utilize electron ionization at a standard energy of 70 eV.

- Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 20-200).
- Detection: The ions are detected, and their abundance is recorded as a function of their m/z ratio.
- Data Analysis: Identify the molecular ion peak and the major fragment ions. The relative intensities of the peaks provide the fragmentation pattern.

Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for a compound like **allylurea** is depicted in the following diagram. This workflow illustrates the progression from sample preparation to data integration and final structural confirmation.



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Caption: Workflow for the spectroscopic analysis of **allylurea**.

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